Lixivaptan

Descripción general

Descripción

Lixivaptan es un antagonista selectivo del receptor de vasopresina 2, de acción oral y no peptídico. Está en desarrollo como fármaco de investigación por Palladio Biosciences, Inc., una filial de Centessa Pharmaceuticals plc. This compound se encuentra actualmente en desarrollo clínico de fase III para el tratamiento de la enfermedad renal poliquística autosómica dominante (ADPKD), la forma más común de enfermedad renal poliquística .

Métodos De Preparación

La síntesis de lixivaptan implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética típicamente involucra el uso de un derivado de benzodiazepina como material de partida. Las condiciones de reacción incluyen el uso de reactivos y disolventes específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza, al tiempo que se minimiza el uso de reactivos y disolventes peligrosos .

Análisis De Reacciones Químicas

Lixivaptan se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de la naturaleza de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden conducir a la formación de derivados hidroxilados, mientras que las reacciones de reducción pueden resultar en la formación de análogos reducidos .

Aplicaciones Científicas De Investigación

Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist under investigation for potential therapeutic applications . It belongs to the vaptan class of drugs and is being developed by Centessa Pharmaceuticals . this compound has received orphan drug designation from the FDA for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

Hyponatremia

V2 receptor antagonists, such as this compound, are used to treat euvolemic and hypervolemic hyponatremia because of their aquaretic effects . this compound was initially in development for treating water retention disorders, particularly hyponatremia associated with congestive heart failure (CHF) and Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) . Clinical trials, including the BALANCE, LIBRA, and HARMONY trials, have evaluated this compound's effect on serum sodium levels in patients with euvolemic hyponatremia and acute decompensated heart failure .

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

This compound is being investigated as a therapy for ADPKD . ADPKD is characterized by increased intracellular levels of cyclic adenosine monophosphate (cAMP), leading to cellular proliferation and cyst formation in the kidney . As a secondary messenger for vasopressin acting at V2R, cAMP levels can be normalized by V2 receptor antagonists, which can delay cyst growth . Animal studies have demonstrated that treatment with V2 receptor antagonists reduces kidney size and cyst volume in models of PKD. This compound, specifically, has shown positive effects on cystic disease progression in rat and mouse models of ADPKD .

Hyponatremia

This compound has undergone Phase 3 clinical trials (BALANCE, LIBRA, HARMONY) focusing on hyponatremia . These trials assessed the impact of this compound on serum sodium levels over a 7-day period in inpatient and outpatient settings .

ADPKD

This compound is currently in Phase 3 clinical development for the treatment of ADPKD . The ACTION Study (A Phase 3 Study of the Efficacy and Safety of this compound in Participants with Autosomal Dominant Polycystic Kidney Disease) is a Phase 3 trial designed to assess the efficacy and safety of this compound in ADPKD patients . The trial includes a double-blind, placebo-controlled phase, followed by an open-label phase . The primary objective is to determine if this compound can slow the decline in kidney function, as measured by the estimated glomerular filtration rate (eGFR), over 52 weeks . The study also aims to evaluate the long-term safety and durability of this compound's effects on eGFR over a two-year period . Approximately 1,350 subjects are expected to enroll across more than 200 sites in over 20 countries .

Safety and Tolerability

Mecanismo De Acción

Lixivaptan ejerce sus efectos antagonizando selectivamente el receptor de vasopresina 2 (V2R). Este receptor se encuentra principalmente en los conductos colectores del riñón, donde juega un papel crucial en la regulación de la reabsorción de agua. Al bloquear la unión de la arginina vasopresina al V2R, this compound previene la inserción de los canales de acuaporina-2 en la membrana apical de las células del conducto colector renal. Esto da como resultado una mayor excreción de agua libre (efecto aquaretico) y la normalización de los niveles de sodio en suero. Los objetivos moleculares y las vías involucradas en este mecanismo incluyen la cascada de señalización vasopresina-cAMP/PKA y la regulación del tráfico de acuaporina-2 .

Comparación Con Compuestos Similares

Lixivaptan pertenece a la clase de antagonistas del receptor de vasopresina, también conocidos como vaptans. Compuestos similares en esta clase incluyen tolvaptan, conivaptan y satavaptan. En comparación con estos compuestos, this compound ha mostrado un menor riesgo de hepatotoxicidad y un perfil de seguridad más favorable. Por ejemplo, tolvaptan, otro antagonista del V2R, se ha asociado con lesión hepática clínicamente significativa en algunos pacientes. En contraste, this compound ha demostrado un menor potencial de toxicidad hepática en estudios preclínicos y clínicos .

Actividad Biológica

Lixivaptan is a selective vasopressin V2 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of conditions such as hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.

Pharmacological Profile

Mechanism of Action

this compound functions by selectively blocking the vasopressin V2 receptors located in the kidneys. This antagonism inhibits the action of vasopressin, leading to decreased water reabsorption in the renal collecting ducts and increased urine output, a process known as aquaresis. The drug's pharmacokinetics indicate rapid absorption with peak serum concentrations occurring within 1 to 2 hours post-administration and a half-life of approximately 11 hours .

Pharmacodynamics

Initial studies have demonstrated that this compound effectively increases solute-free water clearance and urinary output in patients with heart failure and euvolemic hyponatremia. It has been shown to significantly raise serum sodium levels in these populations . The drug also exhibits a favorable profile regarding liver safety compared to its predecessor, tolvaptan, which is associated with hepatotoxicity .

Phase 3 Clinical Trials

Three major Phase 3 trials have evaluated the efficacy of this compound:

- BALANCE Trial : Focused on patients with heart failure and hyponatremia, this trial assessed the effect of this compound on serum sodium levels over seven days. Results indicated significant improvements in sodium levels compared to placebo .

- LIBRA Trial : This study examined this compound's impact on patients with Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH). The primary endpoint was also serum sodium levels, showing positive outcomes .

- HARMONY Trial : Conducted in outpatient settings, this trial further confirmed the drug's effectiveness in managing hyponatremia associated with heart failure, reinforcing findings from previous studies .

| Trial Name | Population | Primary Endpoint | Outcome |

|---|---|---|---|

| BALANCE | Heart Failure with Hyponatremia | Serum Sodium Levels after 7 days | Significant increase |

| LIBRA | SIADH Patients | Serum Sodium Levels | Positive results |

| HARMONY | Outpatients with Heart Failure | Serum Sodium Levels | Confirmed effectiveness |

Safety Profile

This compound has been associated with fewer liver-related adverse events compared to tolvaptan. In clinical studies, patients who transitioned from tolvaptan due to liver issues were able to tolerate this compound without significant elevations in liver enzymes over extended periods .

Case Studies

- ADPKD Management : A notable case involved a patient who developed drug-induced liver injury (DILI) from tolvaptan. Upon switching to this compound for 14 months, there were no alterations in liver chemistry tests, suggesting that this compound may be a safer alternative for managing ADPKD .

- Heart Failure Patients : In a cohort study involving outpatients with heart failure, treatment with this compound resulted in reduced body weight and improved fluid balance alongside standard therapy .

Propiedades

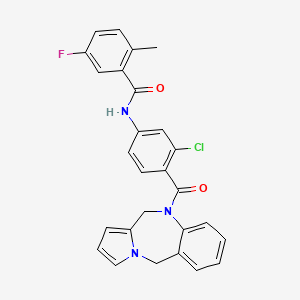

IUPAC Name |

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHTXRNHTVLQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168472 | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168079-32-1 | |

| Record name | Lixivaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lixivaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lixivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIXIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.